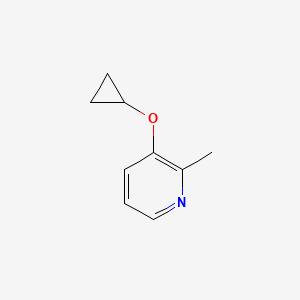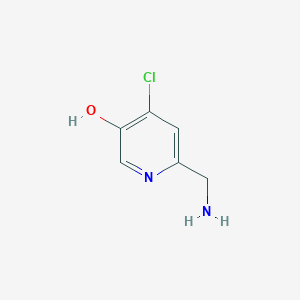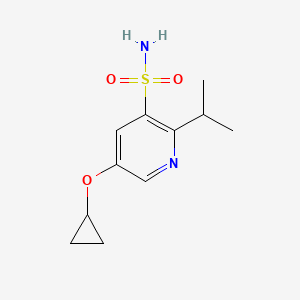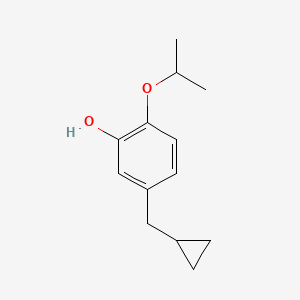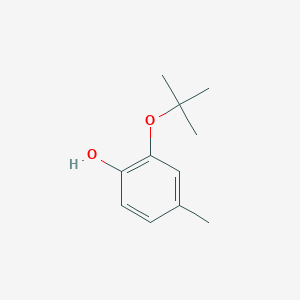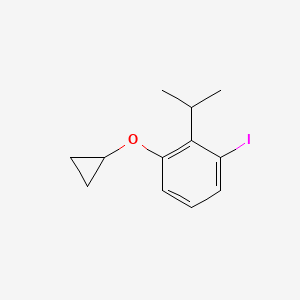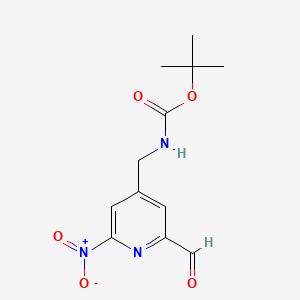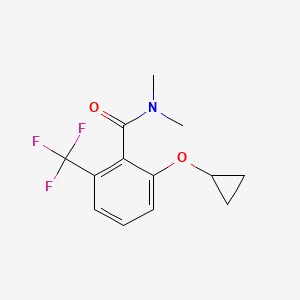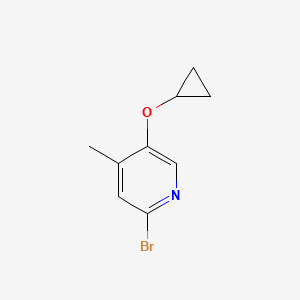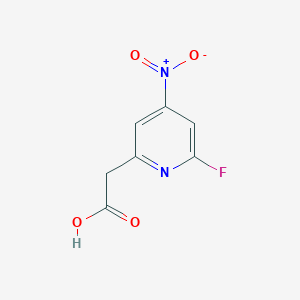![molecular formula C14H21N3O4 B14837747 3-Amino-6-[3-[(tert-butoxycarbonyl)amino]propyl]pyridine-2-carboxylic acid](/img/structure/B14837747.png)
3-Amino-6-[3-[(tert-butoxycarbonyl)amino]propyl]pyridine-2-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Amino-6-[3-[(tert-butoxycarbonyl)amino]propyl]pyridine-2-carboxylic acid is a complex organic compound that features a pyridine ring substituted with an amino group, a carboxylic acid group, and a tert-butoxycarbonyl-protected amino propyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-6-[3-[(tert-butoxycarbonyl)amino]propyl]pyridine-2-carboxylic acid typically involves multiple steps:
Protection of the Amino Group: The amino group is protected using tert-butoxycarbonyl (BOC) protection.
Formation of the Pyridine Ring: The pyridine ring is synthesized through various methods, including cyclization reactions involving appropriate precursors.
Introduction of the Carboxylic Acid Group: The carboxylic acid group is introduced via carboxylation reactions, often using carbon dioxide or carboxylating agents.
Coupling of the Protected Amino Propyl Group: The protected amino propyl group is coupled to the pyridine ring through nucleophilic substitution or other coupling reactions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and purification techniques such as chromatography and crystallization.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the amino group or the pyridine ring.
Reduction: Reduction reactions can target the carboxylic acid group, converting it to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the pyridine ring or the amino group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, hydrogen peroxide, and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
Oxidation: Products include oxidized derivatives of the amino group or the pyridine ring.
Reduction: Products include alcohol derivatives of the carboxylic acid group.
Substitution: Substituted pyridine derivatives with various functional groups.
科学的研究の応用
3-Amino-6-[3-[(tert-butoxycarbonyl)amino]propyl]pyridine-2-carboxylic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential as a drug precursor or active pharmaceutical ingredient.
Industry: Utilized in the development of novel materials and catalysts.
作用機序
The mechanism of action of this compound depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The tert-butoxycarbonyl group can be removed under acidic conditions, revealing the free amine, which can then participate in further biochemical reactions.
類似化合物との比較
Similar Compounds
3-Amino-4-(tert-butoxycarbonyl)aminopyridine: Similar structure but lacks the carboxylic acid group.
N-methyl-N-(3-[(tert-butoxycarbonyl)amino]acetoxymethyl)pyridine-2-yl carbamic acid: Similar structure with different substituents.
Uniqueness
3-Amino-6-[3-[(tert-butoxycarbonyl)amino]propyl]pyridine-2-carboxylic acid is unique due to the presence of both the carboxylic acid group and the tert-butoxycarbonyl-protected amino propyl group, which provides versatility in synthetic and medicinal applications.
特性
分子式 |
C14H21N3O4 |
|---|---|
分子量 |
295.33 g/mol |
IUPAC名 |
3-amino-6-[3-[(2-methylpropan-2-yl)oxycarbonylamino]propyl]pyridine-2-carboxylic acid |
InChI |
InChI=1S/C14H21N3O4/c1-14(2,3)21-13(20)16-8-4-5-9-6-7-10(15)11(17-9)12(18)19/h6-7H,4-5,8,15H2,1-3H3,(H,16,20)(H,18,19) |
InChIキー |
PZUGITVJCYQISN-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)OC(=O)NCCCC1=NC(=C(C=C1)N)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


